(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride
CAS No.: 1212972-48-9
Cat. No.: VC0035902
Molecular Formula: C8H10ClF2N
Molecular Weight: 193.622
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1212972-48-9 |
---|---|
Molecular Formula | C8H10ClF2N |
Molecular Weight | 193.622 |
IUPAC Name | (1S)-1-(3,4-difluorophenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Standard InChI Key | KRYCUFKROCITGA-JEDNCBNOSA-N |
SMILES | CC(C1=CC(=C(C=C1)F)F)N.Cl |
Introduction
(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chemical compound with the CAS number 1212972-48-9. It is a hydrochloride salt of the parent compound (S)-1-(3,4-difluorophenyl)ethanamine, which is an organic amine. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Synonyms and Identifiers
This compound is known by several synonyms, including (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride, (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl, and (1S)-1-(3,4-difluorophenyl)ethanamine;hydrochloride . The PubChem CID for the parent compound is 7016601 .
Identifiers Table
Identifier | Value |
---|---|
CAS Number | 1212972-48-9 |
PubChem CID (Parent) | 7016601 |
Molecular Formula | C₈H₁₀ClF₂N |
Safety and Hazards
(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with several hazard codes. It is harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Hazard Codes Table
Hazard Code | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Applications and Research
While specific applications of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride are not widely documented in the available literature, compounds with similar structures are often explored in pharmaceutical research for their potential biological activities. The difluorophenyl group can contribute to unique pharmacokinetic properties, making such compounds interesting for drug development.
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